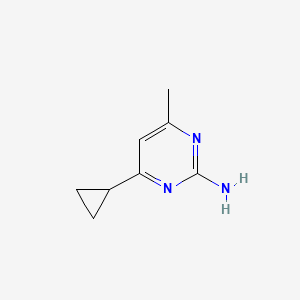

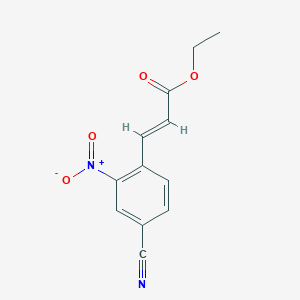

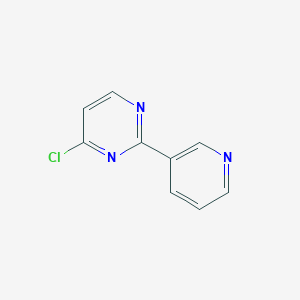

![molecular formula C14H13NOS B1282969 3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 40312-29-6](/img/structure/B1282969.png)

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is a derivative of the benzo[b]thiophene family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves Friedel-Crafts aroylation, as seen in the preparation of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives . These compounds were synthesized with the aim of creating nonsteroidal antiestrogens with greater antagonism and less intrinsic estrogenicity than existing compounds. The synthesis involved aroylation of O-protected 2-arylbenzo[b]thiophene nuclei followed by deprotection. Although the specific synthesis of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. For instance, the presence of basic side chains containing cyclic moieties in the structure was found to reduce intrinsic estrogenicity and enhance the antagonism of estradiol . The molecular structure of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" likely plays a significant role in its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect solubility, as seen with the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans . The presence of specific functional groups can also impact the compound's reactivity and interaction with biological targets, as demonstrated by the structure-activity relationship studies of antiestrogens . The vibrational and quantum chemical investigation of related compounds, such as 1-benzoyl-4-phenyl-3-thiosemicarbazide, provides insights into the molecular properties and confirms structural changes upon cyclization .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been studied for its role in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which have potential as analgesic, anti-inflammatory, and anti-arthritic agents (Vega et al., 1990).

- It's also key in the synthesis of organic ligands, showing versatility in chemical reactions with aminoheteroaryls, lamotrigine, and other compounds (Kabirifard et al., 2020).

Medicinal Chemistry and Pharmacology

- The compound has been a focus in the field of medicinal chemistry. For example, derivatives of this compound have been evaluated as allosteric modulators of the A1 adenosine receptor, revealing its potential in modulating receptor activities (Tranberg et al., 2002).

- It's also been used in the synthesis of heterocyclic compounds with anticonvulsant, behavioral, and CNS antidepressant activities, highlighting its potential in developing new therapeutic agents (El-Sharkawy, 2012).

Material Science and Organic Chemistry

- In material science, it's been utilized in the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating its applicability in developing new materials (Baldwin et al., 2008).

- The compound also finds use in photochemical reactions, where it's involved in the synthesis of various photoreactive compounds, indicative of its utility in advanced organic synthesis (Nishio et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14-12(10-7-4-8-11(10)17-14)13(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOVYNKDBMOAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557854 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

CAS RN |

40312-29-6 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

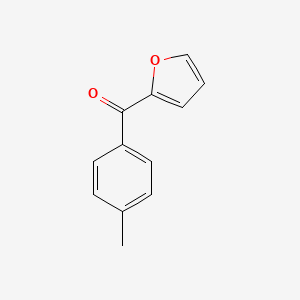

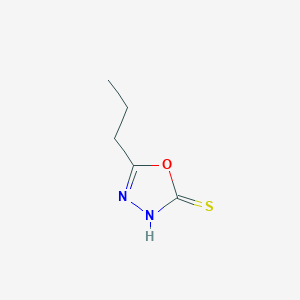

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)